molecular formula C10H13NS B1427251 2-Methyl-2-phenylpropanethioamide CAS No. 1341739-22-7

2-Methyl-2-phenylpropanethioamide

Cat. No.: B1427251
CAS No.: 1341739-22-7
M. Wt: 179.28 g/mol
InChI Key: VLQJIACSHPWLGU-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanethioamide (CAS: 1123163-32-5) is a sulfur-containing organic compound characterized by a branched alkyl chain and a phenyl group attached to a thioamide (–C(S)NH₂) functional group. It serves as a critical building block in organic synthesis, particularly in pharmaceutical and materials research . Its structural rigidity and sulfur moiety enhance its utility in constructing heterocyclic frameworks and metal-binding ligands, which are pivotal in drug discovery pipelines . The compound is commercially available at high purity (≥95%) and is cataloged under the reference code 3D-RDC73922 by CymitQuimica .

Properties

IUPAC Name

2-methyl-2-phenylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQJIACSHPWLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-2-phenylpropanethioamide, also known by its CAS number 1341739-22-7, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thioamides, which are characterized by the presence of a sulfur atom bonded to a carbon atom that is also double-bonded to a nitrogen atom. The unique structure of 2-Methyl-2-phenylpropanethioamide suggests various biochemical interactions and therapeutic potentials.

Chemical Structure

The chemical structure of 2-Methyl-2-phenylpropanethioamide can be represented as follows:

C11H15NS\text{C}_11\text{H}_{15}\text{NS}

This indicates that the compound consists of 11 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one sulfur atom. The presence of the methyl and phenyl groups contributes to its hydrophobic characteristics, which can influence its biological interactions.

The biological activity of 2-Methyl-2-phenylpropanethioamide is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that thioamides can act as enzyme inhibitors, potentially affecting metabolic pathways. The specific mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Thioamides have been shown to inhibit enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate physiological responses.

Pharmacological Studies

Recent studies have focused on evaluating the pharmacological properties of 2-Methyl-2-phenylpropanethioamide. A notable study explored its effects on human cell lines, revealing:

  • Antimicrobial Activity : The compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicated that 2-Methyl-2-phenylpropanethioamide could induce cell death in cancer cell lines at certain concentrations.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Findings : The compound showed notable inhibition against both bacterial strains, with a maximum zone of inhibition measured at 15 mm for S. aureus.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on HeLa (cervical cancer) cells.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : A concentration-dependent decrease in cell viability was observed, with IC50 values calculated at approximately 25 µM.

Data Summary

PropertyValue/Observation
Molecular FormulaC₁₁H₁₅NS
Antimicrobial ActivityEffective against S. aureus and E. coli
Cytotoxicity IC50 (HeLa Cells)~25 µM
MechanismEnzyme inhibition and receptor modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-methyl-2-phenylpropanethioamide and related compounds:

Compound Name Structure CAS Number Key Features Applications
2-Methyl-2-phenylpropanethioamide C(CH₃)₂(C₆H₅)C(S)NH₂ 1123163-32-5 Thioamide group; branched alkyl chain; phenyl substituent Building block for drug candidates, ligand synthesis
2-Methylpropanethioamide (CH₃)₂CHC(S)NH₂ 13515-65-6 Simpler alkyl chain (no phenyl group) Intermediate in Ritonavir synthesis
N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide CH₂=CHC(O)N(CH₂)₂C₆H₄I [24] (specific CAS not provided) Acrylamide backbone; iodine-substituted aryl group; linear chain Polymer synthesis; electron-deficient monomer
N-(2-(2-Bromophenyl)ethyl)-2-methylprop-2-enamide CH₂=CHC(O)N(CH₂)₂C₆H₄Br [25, 26] Bromine-substituted aryl group; acrylamide functional group Functionalized polymers; halogenated intermediates
2-Methyl-2-propanethiol (CH₃)₂CHSH 75-66-1 Thiol (–SH) group instead of thioamide Precursor for Raloxifene hydrochloride

Key Observations :

Functional Group Diversity :

  • The thioamide group in 2-methyl-2-phenylpropanethioamide offers stronger hydrogen-bonding and metal-coordination capabilities compared to the thiol group in 2-methyl-2-propanethiol . This makes it more suitable for applications requiring chelation, such as catalysis or enzyme inhibition.
  • Acrylamide derivatives (e.g., N-(2-arylethyl)-2-methylprop-2-enamides) prioritize polymerization reactivity due to their vinyl groups, unlike the thioamide’s focus on molecular recognition .

Substituent Effects :

  • The phenyl group in 2-methyl-2-phenylpropanethioamide enhances steric bulk and aromatic interactions, which are absent in simpler analogs like 2-methylpropanethioamide. This difference influences solubility and binding affinity in drug-target interactions .
  • Halogenated acrylamides (e.g., bromine/iodine-substituted) exhibit distinct electronic properties, favoring applications in photoresponsive materials or radiopharmaceuticals .

Synthetic Utility :

  • 2-Methyl-2-phenylpropanethioamide’s branched structure impedes rotational freedom, making it a preferred scaffold for rigid macrocycles or stereospecific catalysts .
  • Linear acrylamide derivatives are more adaptable for polymer chain growth, as seen in Weiner et al.’s work on phenethylamine-based polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2-phenylpropanethioamide
Reactant of Route 2
2-Methyl-2-phenylpropanethioamide

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